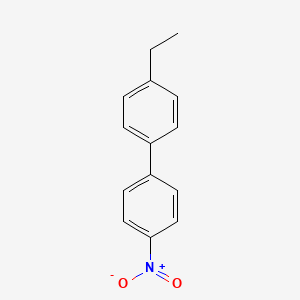

1-Ethyl-4-(4-nitrophenyl)benzene

Beschreibung

1-Ethyl-4-(4-nitrophenyl)benzene is a substituted benzene derivative featuring an ethyl group at the 1-position and a 4-nitrophenyl group at the 4-position. The nitro group typically imparts electron-withdrawing effects, influencing reactivity and solubility, while the ethyl group contributes to hydrophobicity.

Eigenschaften

IUPAC Name |

1-ethyl-4-(4-nitrophenyl)benzene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13NO2/c1-2-11-3-5-12(6-4-11)13-7-9-14(10-8-13)15(16)17/h3-10H,2H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZPIDQEHULWBSPU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=C(C=C1)C2=CC=C(C=C2)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

227.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: 1-Ethyl-4-(4-nitrophenyl)benzene can be synthesized through several methods. One common approach involves the nitration of 1-ethyl-4-phenylbenzene using a mixture of concentrated nitric acid and sulfuric acid. The reaction is typically carried out at low temperatures to control the formation of by-products.

Industrial Production Methods: In an industrial setting, the production of 1-ethyl-4-(4-nitrophenyl)benzene may involve large-scale nitration processes with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced separation techniques can enhance the efficiency of the production process.

Analyse Chemischer Reaktionen

Types of Reactions: 1-Ethyl-4-(4-nitrophenyl)benzene undergoes various chemical reactions, including:

Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.

Substitution: The compound can participate in electrophilic aromatic substitution reactions, where the nitro group can be replaced by other substituents under appropriate conditions.

Common Reagents and Conditions:

Reduction: Hydrogen gas, palladium on carbon catalyst, and ethanol as a solvent.

Substitution: Electrophiles such as halogens, with catalysts like aluminum chloride.

Major Products Formed:

Reduction: 1-Ethyl-4-(4-aminophenyl)benzene.

Substitution: Various substituted derivatives depending on the electrophile used.

Wissenschaftliche Forschungsanwendungen

1-Ethyl-4-(4-nitrophenyl)benzene has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Studied for its potential biological activities and interactions with biomolecules.

Medicine: Investigated for its potential use in drug development and as a precursor for pharmaceuticals.

Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Wirkmechanismus

The mechanism of action of 1-Ethyl-4-(4-nitrophenyl)benzene depends on the specific reactions it undergoes. For example, in reduction reactions, the nitro group is converted to an amino group through a series of electron transfer steps facilitated by the catalyst. The molecular targets and pathways involved vary based on the specific application and reaction conditions.

Vergleich Mit ähnlichen Verbindungen

Structural and Functional Analogues

1-Ethyl-4-nitrobenzene (CAS 100-12-9)

- Structure : A single benzene ring with ethyl and nitro groups in para positions.

- Properties: Molecular Formula: C₈H₉NO₂ Molecular Weight: 151.16 g/mol Boiling Point: Not explicitly reported, but nitroaromatics generally exhibit high thermal stability.

- Applications : Used as an intermediate in organic synthesis for pharmaceuticals and dyes .

1-Ethyl-4-(4-nitrophenyl)piperazine (CAS 115619-00-6)

- Structure : Piperazine ring substituted with ethyl and 4-nitrophenyl groups.

- Properties :

- Molecular Formula: C₁₂H₁₇N₃O₂

- Molecular Weight: 235.28 g/mol

- Density: 1.163 g/cm³ (predicted)

- Boiling Point: 381.9°C (predicted)

- pKa: 7.76 (predicted), indicating moderate basicity.

- Applications : Key intermediate in pharmaceuticals, particularly in anti-prion and neuroprotective agents (e.g., Nemacol derivatives) .

1-Ethyl-4-[(4-hexylphenyl)ethynyl]benzene (CAS 117923-34-9)

- Structure : Ethynyl-bridged biphenyl with ethyl and hexyl substituents.

- Properties :

- Hydrophobicity: Enhanced by the hexyl chain.

- Reactivity: Ethynyl groups enable polymerization or cross-linking.

- Applications : Explored in materials science for organic semiconductors .

1-Ethynyl-4-((4-nitrophenyl)ethynyl)benzene (CAS 377776-32-4)

- Structure : Ethynyl-linked benzene rings with nitro and ethyl substituents.

- Properties: Molecular Formula: C₂₄H₁₃NO₂ Molecular Weight: 347.37 g/mol Safety: Classified as an irritant (H315, H319) .

Comparative Analysis Table

*Note: Properties for 1-Ethyl-4-(4-nitrophenyl)benzene are inferred from analogues.

Key Research Findings

- Synthetic Routes: Piperazine derivatives (e.g., 1-Ethyl-4-(4-nitrophenyl)piperazine) are synthesized via nucleophilic substitution using 1-iodo-4-nitrobenzene and ethylpiperazine . Ethynyl-linked compounds require Sonogashira coupling for ethynyl bridge formation .

- Toxicity and Safety: Nitroaromatics (e.g., 1-Ethyl-4-nitrobenzene) may emit toxic NOx upon decomposition . Ethynyl derivatives pose risks of respiratory and skin irritation .

Functional Differences :

- Piperazine derivatives exhibit biological activity due to nitrogen-rich cores, while ethynyl-bridged compounds are prized for electronic applications.

- Hydrophobicity increases with alkyl chain length (e.g., hexyl in CAS 117923-34-9 vs. ethyl in nitrobenzene derivatives) .

Featured Recommendations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.